LY 326325
Description
LY 326325, chemically designated as (-)-(3S,4aR,6R,8R)-6-[2-(1(2)H-tetrazol-5-yl)-ethyl]-decahydroisoquinaline-3-carboxylic acid, is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . AMPA receptors are ionotropic glutamate receptors critical for fast synaptic transmission in the central nervous system. Its mechanism involves antagonizing AMPA receptor-mediated excitatory signaling, which may modulate dopamine release and hyperactivity associated with psychiatric disorders like schizophrenia .
Properties
CAS No. |
177314-99-7 |
|---|---|
Molecular Formula |
C13H21N5O2 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
(3R,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11-/m1/s1 |
InChI Key |
ZXFRFPSZAKNPQQ-LMLFDSFASA-N |
SMILES |
C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O |
Isomeric SMILES |
C1C[C@H]2CN[C@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O |
Canonical SMILES |
C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3S,4aR,6R,8aR)-6-(2-(1(2)H-tetrazole-5yl)ethyl)decahydroisoquinoline-3carboxylic acid 6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid LY 215490 LY 293558 LY 326325 LY-215490 LY-293558 LY-326325 LY293558 NGX424 tezampanel |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-326325 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of LY-326325 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
LY-326325 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert LY-326325 into reduced forms, altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms .
Scientific Research Applications
Chemistry: Used as a tool compound to study the AMPA receptor and its role in synaptic transmission.
Biology: Investigated for its effects on neuronal activity and neuroprotection.
Medicine: Explored as a potential therapeutic agent for treating nervous system diseases such as epilepsy and neurodegenerative disorders.
Industry: Utilized in the development of new pharmacological agents targeting the AMPA receptor.
Mechanism of Action
LY-326325 exerts its effects by binding to the AMPA receptor and inhibiting its activity. This receptor is involved in fast excitatory synaptic transmission in the central nervous system. By blocking the receptor, LY-326325 reduces excitatory neurotransmission, which can have neuroprotective effects and reduce neuronal excitability .
Comparison with Similar Compounds
Comparison with Similar AMPA Receptor Antagonists
LY 326325 belongs to a class of AMPA receptor antagonists, which includes compounds such as GYKI 52466, LY 300164, and CNQX.
Pharmacological Selectivity and Mechanism
- Demonstrates dose-dependent myorelaxation and ataxia in mice .
- GYKI 52466: A non-competitive AMPA antagonist that binds to an allosteric site. Unlike this compound, it exhibits weaker suppression of CAR and higher propensity to impair motor coordination at therapeutic doses .
- CNQX : Broad-spectrum antagonist acting on both AMPA and kainate receptors. Lacks specificity for AMPA receptors, which may contribute to off-target effects in behavioral studies .
Behavioral and Therapeutic Effects
Side Effect Profiles
- This compound : Distinguishes itself by avoiding catalepsy, a hallmark of extrapyramidal side effects (EPS) seen with dopamine D2 antagonists like haloperidol. This suggests a safer profile for long-term use in psychiatric conditions .
- LY 300164: Associated with pronounced motor incoordination and memory deficits, limiting its therapeutic application .
- CNQX : Systemic toxicity and poor blood-brain barrier penetration reduce its clinical relevance despite strong in vitro efficacy .
Research Findings and Clinical Implications
This compound has shown promise in preclinical models of schizophrenia. For example, it suppresses hyperlocomotion and dopamine release in the ventral tegmental area (VTA) induced by NMDA antagonists like MK-801, mimicking the effects of atypical antipsychotics such as clozapine .
Biological Activity
LY 326325 is a small molecule drug developed by Eli Lilly & Co., primarily targeting the AMPA receptor as an antagonist. This compound is being investigated for its potential therapeutic applications in nervous system diseases, particularly due to its effects on glutamatergic signaling pathways. The biological activity of this compound has been explored through various studies, which provide insights into its mechanisms and potential clinical implications.
This compound functions as an AMPA receptor antagonist , which means it inhibits the activity of AMPA receptors, a subtype of glutamate receptors in the brain. By blocking these receptors, this compound can modulate excitatory neurotransmission, potentially offering therapeutic benefits in conditions characterized by excessive glutamate activity, such as epilepsy and neurodegenerative diseases .
Molecular Characteristics
- Molecular Formula : C13H21N5O2
- CAS Registry Number : 177314-99-7
- InChIKey : ZXFRFPSZAKNPQQ-BWVUIVQGSA-N
Preclinical Studies
Preclinical studies have highlighted several key aspects of this compound's biological activity:
- Antipsychotic Potential : In a study involving rats, systemic administration of this compound (18 mg/kg) demonstrated a selective suppression of conditioned avoidance responses while preserving escape behavior. This suggests an antipsychotic effect with a low risk for extrapyramidal side effects, aligning with the pharmacological profile of atypical antipsychotics .
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties in models of cerebral ischemia. In experiments with Sprague-Dawley rats subjected to moderate cerebral ischemia, this compound was shown to mitigate functional deficits and reduce neuronal damage when administered post-injury .
- Impact on AP-1 Activation : The compound has been implicated in the modulation of the AP-1 transcription factor complex in cultured rat cerebellar granule cells, suggesting a role in intracellular signaling pathways that could influence neuronal survival and plasticity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
